molecular formula C19H21ClN4O2 B2877862 3-[3-(4-Chlorophenyl)-6-oxopyridazin-1-yl]-N-cyclopentylazetidine-1-carboxamide CAS No. 2380172-30-3

3-[3-(4-Chlorophenyl)-6-oxopyridazin-1-yl]-N-cyclopentylazetidine-1-carboxamide

Katalognummer B2877862
CAS-Nummer: 2380172-30-3
Molekulargewicht: 372.85
InChI-Schlüssel: HEMBQMNMMCQPTR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[3-(4-Chlorophenyl)-6-oxopyridazin-1-yl]-N-cyclopentylazetidine-1-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly known as JNJ-5207852 and belongs to the class of azetidinecarboxamide compounds. JNJ-5207852 has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects.

Wirkmechanismus

JNJ-5207852 exerts its biological effects by selectively targeting the transient receptor potential vanilloid 1 (TRPV1) ion channel. TRPV1 is involved in the transmission of pain signals and the regulation of body temperature. JNJ-5207852 inhibits the activation of TRPV1 by binding to a specific site on the channel, thereby reducing the transmission of pain signals and regulating body temperature.
Biochemical and Physiological Effects:
JNJ-5207852 has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). It also exhibits analgesic effects by reducing the transmission of pain signals through the TRPV1 ion channel. Additionally, JNJ-5207852 has been found to regulate body temperature by modulating the activity of TRPV1.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of using JNJ-5207852 in lab experiments is its specificity towards the TRPV1 ion channel. This allows for targeted modulation of pain signals and inflammation without affecting other physiological processes. However, one of the limitations of using JNJ-5207852 is its potential toxicity at high doses. Therefore, careful dose optimization is necessary to ensure its safe use in lab experiments.

Zukünftige Richtungen

There are several future directions for the research and development of JNJ-5207852. One potential application is its use as a therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis and psoriasis. Additionally, its analgesic effects make it a potential candidate for the treatment of chronic pain conditions such as neuropathic pain. Further research is also needed to investigate its potential use in regulating body temperature and its effects on other physiological processes.

Synthesemethoden

The synthesis of JNJ-5207852 involves a multistep process that begins with the reaction of 4-chlorobenzaldehyde with 2-aminopyridine to form 3-(4-chlorophenyl)-6-oxopyridazine. This intermediate is then reacted with cyclopentylazetidine-1-carboxylic acid to form the final product, 3-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-cyclopentylazetidine-1-carboxamide.

Wissenschaftliche Forschungsanwendungen

JNJ-5207852 has been extensively studied for its potential therapeutic applications in various medical conditions. It has been found to exhibit potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis.

Eigenschaften

IUPAC Name

3-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-cyclopentylazetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN4O2/c20-14-7-5-13(6-8-14)17-9-10-18(25)24(22-17)16-11-23(12-16)19(26)21-15-3-1-2-4-15/h5-10,15-16H,1-4,11-12H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEMBQMNMMCQPTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)N2CC(C2)N3C(=O)C=CC(=N3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-cyclopentylazetidine-1-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.